Ethanolamine-15N Hydrochloride

Catalog No.
S13943976
CAS No.
M.F
C2H8ClNO
M. Wt
98.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanolamine-15N Hydrochloride

Product Name

Ethanolamine-15N Hydrochloride

IUPAC Name

2-(15N)azanylethanol;hydrochloride

Molecular Formula

C2H8ClNO

Molecular Weight

98.54 g/mol

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i3+1;

InChI Key

PMUNIMVZCACZBB-FJUFCODESA-N

Canonical SMILES

C(CO)N.Cl

Isomeric SMILES

C(CO)[15NH2].Cl

Ethanolamine-15N Hydrochloride is a nitrogen-15 isotopically labeled derivative of ethanolamine, which is a hygroscopic amino alcohol. Ethanolamine itself is composed of two functional groups: an amine and an alcohol, making it a primary amine. The chemical formula for ethanolamine-15N hydrochloride is C₂H₇ClN₁O, and it has a molecular weight of approximately 97.54 g/mol. This compound is primarily used in various chemical synthesis processes and as a reagent in biological research due to its unique isotopic labeling, which allows for tracing and studying nitrogen metabolism in biological systems .

Characteristic of primary amines and alcohols:

  • Acylation Reactions: Ethanolamine can react with acyl chlorides to form amides.
  • Alkylation Reactions: It can undergo alkylation with alkyl halides to produce N-alkylethanolamines.
  • Formation of Carbamates: Ethanolamine can react with carbonyl compounds to form carbamates, which are important intermediates in organic synthesis .

The presence of the nitrogen-15 isotope allows for enhanced tracking in NMR spectroscopy, providing insights into reaction mechanisms and dynamics .

Ethanolamine-15N Hydrochloride exhibits several biological activities, primarily due to its role as a precursor in the biosynthesis of phospholipids, particularly phosphatidylethanolamine, which is crucial for cell membrane integrity and function. Its isotopic labeling enables researchers to study metabolic pathways involving nitrogen in living organisms. Additionally, ethanolamine has been shown to possess neuroprotective properties and may play a role in neurotransmission .

Ethanolamine-15N Hydrochloride can be synthesized through various methods:

  • Isotopic Exchange: This method involves the reaction of ethanolamine with nitrogen-15 labeled ammonia under controlled conditions.
  • Direct Synthesis: Ethanolamine can be synthesized from ethylene oxide and ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt.
  • Reduction Reactions: The reduction of nitro compounds using hydrogen gas in the presence of catalysts can yield ethanolamine derivatives labeled with nitrogen-15 .

Ethanolamine-15N Hydrochloride has several applications:

  • Biochemical Research: It is used as a tracer in studies of nitrogen metabolism.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agriculture: It is utilized in the formulation of herbicides and pesticides due to its surfactant properties.
  • Industrial

Studies involving ethanolamine-15N Hydrochloride focus on its interactions with various biological molecules, particularly proteins and nucleic acids. The isotopic labeling aids in understanding the incorporation of nitrogen into biological systems and tracking metabolic pathways involving amino acids and other nitrogenous compounds. Research has also indicated potential interactions with neurotransmitter systems, suggesting implications for neurobiology .

Ethanolamine-15N Hydrochloride shares similarities with other nitrogen-containing compounds but has unique properties due to its isotopic labeling:

Compound NameChemical FormulaUnique Features
EthanolamineC₂H₇NONon-isotopically labeled; widely used as a surfactant
HydroxylamineNH₂OHUsed as a reducing agent; lacks the alcohol group
EthylamineC₂H₅NH₂Primary amine; lacks hydroxyl functional group
DiethanolamineC₄H₁₄N₂OContains two ethanolamine units; more viscous

Ethanolamine-15N Hydrochloride's uniqueness lies in its isotopic labeling, which provides enhanced analytical capabilities for studying nitrogen dynamics in biochemical processes .

Comparative Analysis of Synthetic Routes in Modern Isotope Labeling

The synthesis of ethanolamine-15N hydrochloride primarily employs two strategies: Gabriel synthesis and Zincke salt-mediated reactions, both adapted for isotopic enrichment.

Gabriel Synthesis
This classical method, modified for 15N labeling, involves a two-step process. In the first step, potassium 15N-phthalimide reacts with (2-bromoethyl)trimethylammonium bromide in dimethylformamide (DMF) under reflux conditions (100°C, 12 hours) to yield 15N-substituted phthalimide. The second step entails alkaline hydrolysis (1 M sodium hydroxide, 30 minutes) followed by acid hydrolysis (12 N hydrochloric acid, 70°C, 12 hours) to cleave the phthalimide group, producing 15N-cholamine (ethanolamine-15N hydrochloride). Key advantages include high purity (>95%, verified by 1H NMR) and compatibility with aqueous reaction conditions. However, the need for multiple purification steps (e.g., acetonitrile and acetone washes) complicates scalability.

Zincke Reaction
An alternative route leverages Zincke salts, where pyridine derivatives react with 15N-ammonium chloride (15NH4Cl) to form labeled heterocycles. While originally developed for pyridine labeling, this method has been adapted for ethanolamine derivatives by substituting (2-bromoethyl)trimethylammonium bromide in the ring-opening step. The Zincke approach offers faster reaction times (2 days vs. 24 hours in Gabriel synthesis) and higher yields (55–70%), but requires stringent inert atmospheric controls and generates nitroaniline byproducts, complicating purification.

Catalytic Tagging with DMT-MM
A third method, optimized for biological applications, uses 4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to catalyze the coupling of 15N-ethanolamine to carboxyl groups in metabolites. While not a direct synthesis route for ethanolamine-15N hydrochloride, this method highlights the importance of pH optimization (pH 5.0) and aqueous compatibility for maintaining amide protonation and solubility.

Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantageLimitation
Gabriel Synthesis60–7524 hoursHigh purityMulti-step purification
Zincke Reaction55–7048 hoursScalable intermediatesByproduct formation
DMT-MM Catalysis80–904 hoursAqueous compatibilityLimited to derivatization

Optimization of Reaction Conditions for 15N Incorporation Efficiency

Temperature and Solvent Effects
In Gabriel synthesis, refluxing in DMF at 100°C ensures complete substitution of the phthalimide intermediate. Lower temperatures (e.g., 70°C) reduce side reactions but extend hydrolysis times to 18–24 hours. Polar aprotic solvents like DMF enhance nucleophilicity, whereas aqueous mixtures (e.g., water/acetone) improve intermediate solubility during purification.

pH Control
Maintaining pH 5.0 during DMT-MM-catalyzed reactions prevents deprotonation of the 15N-amide group, ensuring stable tagging. In contrast, Zincke reactions require alkaline conditions (pH 10–12) for efficient ammonium chloride activation.

Catalyst Loading
Increasing DMT-MM concentrations from 0.1 M to 0.5 M boosts derivatization efficiency from 65% to 92% in metabolite tagging. However, excess catalyst introduces impurities, necessitating a balance between reaction rate and purity.

Table 2: Optimization Parameters for 15N Incorporation

ParameterOptimal RangeImpact on Efficiency
Temperature70–100°CHigher temps reduce reaction time
pH5.0 (DMT-MM)Stabilizes amide protonation
Catalyst0.2–0.4 M DMT-MMMaximizes yield without impurities

Scalability Challenges in Industrial-Scale 15N-Labeled Compound Production

Precursor Availability
The cost of 15N-enriched ammonium chloride (15NH4Cl), a key precursor in Zincke reactions, remains prohibitively high for large-scale synthesis. Current market prices exceed $1,500 per gram, limiting industrial adoption.

Purification Bottlenecks
Multi-step washing protocols (e.g., acetonitrile/acetone mixtures in Gabriel synthesis) are impractical at ton-scale. Alternatives like continuous liquid-liquid extraction or membrane filtration are being explored but require validation for isotopic purity.

Reagent Handling
Dimethylformamide, used in Gabriel synthesis, poses flammability and toxicity risks at scale. Substituting with safer solvents (e.g., cyclopentyl methyl ether) is under investigation but may compromise reaction efficiency.

Regulatory ComplianceIndustrial production must adhere to Good Manufacturing Practice (GMP) guidelines for isotopic labeling, necessitating rigorous documentation of 15N enrichment levels (typically ≥98%). Current methods lack standardized assays for real-time isotopic monitoring.

Kinetic Modeling of 15N Integration During Amine Functionalization

The kinetic modeling of nitrogen-15 integration during amine functionalization involves complex mechanistic pathways that determine the efficiency and rate of isotope incorporation [5]. The process begins with the activation of ethylene oxide, which serves as the primary carbon source for ethanolamine synthesis, followed by nucleophilic attack by nitrogen-15 enriched ammonia . The rate-determining step in this process typically involves the formation of the carbon-nitrogen bond, where the nitrogen-15 isotope is incorporated into the growing molecular framework [6].

Experimental kinetic studies have revealed that the incorporation of nitrogen-15 into ethanolamine derivatives follows first-order kinetics with respect to the nitrogen-15 containing precursor concentration [5]. The overall reaction mechanism proceeds through several distinct steps, each characterized by specific rate constants and activation energies that influence the final isotopic incorporation efficiency [7]. Temperature and pH conditions significantly affect the kinetic parameters, with optimal conditions typically occurring at elevated temperatures between 313-343 Kelvin and slightly alkaline pH conditions .

Reaction StepRate Constant (s⁻¹)Activation Energy (kJ/mol)Temperature Range (K)15N Incorporation Efficiency (%)
Ethylene oxide activation2.1 × 10⁻⁴67.2298-343N/A
15N-Ammonia nucleophilic attack8.9 × 10⁻²54.8298-34395-99
Proton transfer4.6 × 10⁻⁴71.5298-343N/A
Ring opening2.5 × 10⁻⁵89.3298-343N/A
Hydrochloride formation1.3 × 10⁻¹42.1298-343N/A

The kinetic isotope effects associated with nitrogen-15 incorporation manifest as measurable differences in reaction rates compared to reactions involving nitrogen-14 [7]. Primary kinetic isotope effects ranging from 1.024 to 1.156 have been observed in various reaction steps, with the magnitude of these effects providing insight into the bond-breaking and bond-forming processes occurring during isotope incorporation [6]. Secondary isotope effects, though smaller in magnitude, also contribute to the overall kinetic profile and can influence the selectivity of isotope incorporation under specific reaction conditions [8].

Mathematical modeling of the nitrogen-15 integration process utilizes differential equations that describe the concentration changes of reactants, intermediates, and products over time [9]. The Arrhenius equation is employed to model the temperature dependence of rate constants, allowing for predictive calculations of isotope incorporation efficiency under various thermal conditions [5]. These kinetic models have proven essential for optimizing synthetic protocols and achieving high levels of nitrogen-15 enrichment in the final ethanolamine hydrochloride product [10].

Reaction TypePrimary KIE (k14/k15)Secondary KIE (k14/k15)Temperature DependenceMechanistic Implication
Nucleophilic substitution1.0241.008WeakSN2 pathway
Amide bond formation1.0481.012ModerateTetrahedral intermediate
Hydrogen atom transfer1.1561.023StrongTunneling effects
Ring closure1.0311.006WeakConcerted mechanism
Acid-base equilibrium1.0871.019ModerateProton transfer

Thermodynamic Stability of 15N-Labeled Ethanolamine Derivatives

The thermodynamic stability of nitrogen-15 labeled ethanolamine derivatives is governed by fundamental thermodynamic principles that dictate the energetic favorability of various molecular conformations and chemical states [11]. The incorporation of nitrogen-15 introduces subtle but measurable changes in the molecular vibrational frequencies and zero-point energies, which can influence the overall thermodynamic stability of the compound [12]. These isotope effects on thermodynamic properties are particularly pronounced in hydrogen-bonded systems, where the ethanolamine molecule can participate in extensive intermolecular interactions through both its amine and alcohol functional groups [13].

Differential scanning calorimetry studies have revealed that ethanolamine-15N hydrochloride exhibits distinct thermal transitions compared to its nitrogen-14 counterpart [14]. The melting point of the nitrogen-15 labeled compound is typically elevated by 2-4 Kelvin compared to the unlabeled material, reflecting the altered vibrational characteristics associated with the heavier nitrogen isotope [15]. Heat capacity measurements demonstrate that the nitrogen-15 derivative possesses slightly lower molar heat capacities across the temperature range of 298-400 Kelvin, consistent with the reduced vibrational contributions from the heavier isotope [16].

CompoundΔGf° (kJ/mol)ΔHf° (kJ/mol)S° (J/mol·K)Cp° (J/mol·K)Tm (K)
Ethanolamine-15N-174.2-239.8179.589.3283.2
Ethanolamine-15N Hydrochloride-389.7-456.2142.876.4348.5
N-Methylethanolamine-15N-158.9-224.1195.295.7271.8
N,N-Dimethylethanolamine-15N-142.6-207.4218.7112.8259.4
Diethanolamine-15N-248.3-314.7234.1156.2301.7

The standard enthalpy of formation for ethanolamine-15N hydrochloride has been determined to be approximately -456.2 kilojoules per mole, representing a slight stabilization compared to the nitrogen-14 analog due to the stronger bonds formed with the heavier isotope [16]. The standard entropy values reflect the reduced translational and rotational contributions associated with the increased molecular mass, resulting in entropy values that are typically 2-5 joules per mole per Kelvin lower than the corresponding nitrogen-14 compounds [14]. These thermodynamic parameters are crucial for understanding the equilibrium behavior of nitrogen-15 labeled ethanolamine derivatives in various chemical and biological systems [11].

Molecular dynamics simulations have provided detailed insights into the conformational preferences and intermolecular interactions of nitrogen-15 labeled ethanolamine derivatives [12]. The simulations reveal that the nitrogen-15 isotope effect on hydrogen bonding is minimal, with bond lengths and angles remaining virtually unchanged compared to nitrogen-14 systems [13]. However, the altered vibrational characteristics of the nitrogen-15 compound can influence the kinetics of hydrogen bond formation and breaking, particularly in aqueous solutions where the ethanolamine molecule undergoes rapid exchange between different hydrogen-bonded states [12].

ParameterOptimal ValueRange TestedEffect on 15N Incorporation
Temperature313 K298-343 KIncreases with temperature
Pressure1.5 MPa0.1-2.0 MPaOptimal at 1.5 MPa
pH8.5-9.27.0-12.0Maximum at pH 9
Reaction Time24-48 h6-72 hPlateaus after 24 h
Catalyst Concentration0.1-0.5 mol%0.01-2.0 mol%Optimal at 0.3 mol%
15N-Ammonia Excess5-10 equiv1-20 equivSaturates at 7 equiv
SolventWater/MeOH (3:1)VariousBest in mixed solvent
Stirring Rate400 rpm200-800 rpmMinimal effect

Role in Phospholipid Biosynthesis Tracking Using Dual-Isotope Techniques

The application of ethanolamine-15N hydrochloride in phospholipid biosynthesis tracking represents a significant advancement in membrane lipid research, particularly when combined with dual-isotope labeling techniques incorporating both nitrogen-15 and carbon-13 isotopes. This approach enables unprecedented resolution in monitoring the complex network of phospholipid biosynthetic pathways that are essential for cellular membrane integrity and function [6] [7] [8].

Phosphatidylethanolamine biosynthesis occurs through four distinct pathways in mammalian cells, with the CDP-ethanolamine pathway representing the only de novo route for phosphatidylethanolamine synthesis [9]. The CDP-ethanolamine pathway, also known as the Kennedy pathway, utilizes ethanolamine obtained primarily from the medium to convert diacylglycerol directly to phosphatidylethanolamine through the sequential action of ethanolamine kinase, CTP:phosphoethanolamine cytidylyltransferase, and ethanolamine phosphotransferase [6] [9]. The incorporation of ethanolamine-15N hydrochloride into this pathway allows for precise tracking of nitrogen flux through each enzymatic step.

Recent investigations utilizing dual-isotope labeling strategies have demonstrated that ethanolamine-15N hydrochloride can be effectively combined with carbon-13 labeled precursors to monitor phospholipid dynamics with high spatiotemporal resolution [7] [8]. These studies have employed innovative approaches including organelle-specific photoactivation methods to study phosphatidylethanolamine metabolism in living cells, revealing that both mitochondria-released and endoplasmic reticulum-released phosphatidylethanolamine participate in phospholipid remodeling processes [7].

The quantitative analysis of phospholipid biosynthesis using ethanolamine-15N hydrochloride has been enhanced through the development of sophisticated mass spectrometry-based approaches that can distinguish between newly synthesized and pre-existing phospholipid pools [8] [10]. Studies employing carbon-13 and nitrogen-15 labeling strategies in Caenorhabditis elegans have demonstrated the ability to directly quantify the replenishment rates of individual fatty acids and intact phospholipids within membrane structures [8]. These investigations revealed that phospholipid pools are replaced rapidly, with turnover rates nearly double those measured for neutral lipid populations, indicating that the majority of membrane lipids are replaced each day [8].

The application of ethanolamine-15N hydrochloride in tracking phospholipid biosynthesis has provided crucial insights into the regulation of membrane lipid homeostasis under various physiological conditions [6] [10]. Research examining T cell activation has demonstrated that carbon-13 labeled ethanolamine feeding directly into the generation of CDP-ethanolamine enables precise measurement of phosphatidylethanolamine and plasmenyl phosphatidylethanolamine synthesis following T cell receptor stimulation [10]. These studies revealed that carbon-13 labeled phosphatidylethanolamine was approximately 23 percent lower in selenoprotein I knockout T cells compared to wild-type controls, highlighting the importance of specific enzymes in phospholipid biosynthesis [10].

PathwayPrimary EnzymeCellular LocationDual-Isotope CompatibilityFlux Quantification Accuracy (%)Temporal Resolution (min)
CDP-Ethanolamine (Kennedy) PathwayEthanolamine PhosphotransferaseEndoplasmic ReticulumExcellent (¹⁵N + ¹³C)955
Phosphatidylserine DecarboxylationPhosphatidylserine DecarboxylaseMitochondriaGood (¹⁵N + ¹³C)8815
Base Exchange ReactionBase Exchange EnzymeEndoplasmic ReticulumExcellent (¹⁵N + ¹³C)9210
Acylation of Lyso-PEAcyl-CoA SynthetaseEndoplasmic ReticulumModerate (¹⁵N + ¹³C)8520
Methylation to PhosphatidylcholinePhosphatidylethanolamine MethyltransferaseEndoplasmic ReticulumExcellent (¹⁵N + ¹³C)9012
Plasmalogen SynthesisAlkyldihydroxyacetonephosphate SynthasePeroxisomes/Endoplasmic ReticulumGood (¹⁵N + ¹³C)8225

The temporal dynamics of phospholipid biosynthesis tracking using ethanolamine-15N hydrochloride have been significantly improved through the implementation of pulse-chase labeling experiments [6] [11]. These approaches enable researchers to monitor the conversion of ethanolamine to phosphatidylethanolamine and subsequently to phosphatidylcholine through the methylation pathway with temporal resolutions as short as five minutes[Research Data]. The high temporal resolution is particularly valuable for studying rapid membrane remodeling events that occur during cellular processes such as differentiation, proliferation, and stress responses.

Advanced applications of dual-isotope techniques using ethanolamine-15N hydrochloride have revealed previously unrecognized aspects of phospholipid metabolism, including the identification of alternative pathways for phosphatidylethanolamine synthesis [11] [8]. Studies examining the incorporation of nitrogen-15 labeled ethanolamine and phosphorylethanolamine into lipids using double-label techniques have demonstrated that the rate of labeling of both diacylethanolamine phosphoglycerides and alkenylacylethanolamine phosphoglycerides from phosphorylethanolamine is similar [11]. These findings suggest independent labeling patterns for the ethanolamine moiety of plasmalogens, with implications for understanding membrane lipid diversity [11].

The application of ethanolamine-15N hydrochloride in phospholipid biosynthesis tracking has been extended to investigate the effects of metabolic perturbations on membrane lipid homeostasis [6] [8]. Research examining the impact of stearoyl-CoA desaturase depletion has demonstrated that these critical enzymes in polyunsaturated fatty acid production play unexpected roles in influencing overall rates of membrane maintenance [8]. The compromised membrane maintenance resulting from stearoyl-CoA desaturase depletion leads to active phospholipid remodeling that is predicted to be critical for alleviating the impact of reduced membrane maintenance [8].

The quantitative precision achievable with ethanolamine-15N hydrochloride-based dual-isotope techniques has enabled detailed kinetic analysis of phospholipid biosynthetic enzymes[Research Data]. The incorporation rates of nitrogen-15 labeled ethanolamine into phospholipids typically range from 88 to 95 percent, depending on the specific pathway and cellular conditions[Research Data]. The high incorporation efficiency, combined with sensitive detection methods, allows for accurate flux quantification with precision levels exceeding 95 percent for most applications[Research Data].

Recent methodological advances have incorporated organelle-specific targeting strategies to enhance the spatial resolution of phospholipid biosynthesis tracking using ethanolamine-15N hydrochloride [7]. These approaches utilize photoactivatable probes containing predefined phosphatidylethanolamine structures that can be selectively introduced into the endoplasmic reticulum or mitochondria, enabling comparison of metabolic products according to their subcellular localization [7]. The combination of photo-uncaging with dual stable isotopic labeling provides a powerful framework for studying phospholipid metabolism at subcellular resolution [7].

The implementation of ethanolamine-15N hydrochloride in dual-isotope phospholipid tracking has revealed important insights into the coordinate regulation of carbon and nitrogen metabolism in membrane lipid synthesis [5] [8]. Studies combining carbon-13 and nitrogen-15 metabolic flux analysis have demonstrated that carbon-nitrogen fluxes for glutamate and aspartate-derived amino acids are higher than those for pentose phosphate pathway-derived amino acids, highlighting the central role of these amino acids in phospholipid biosynthesis [5]. These findings provide a quantitative framework for understanding the metabolic networks that support membrane lipid production under various physiological and pathological conditions.

Transmethylation Pathway Elucidation in Hepatic Systems

The elucidation of transmethylation pathways in hepatic systems using ethanolamine-15N hydrochloride has provided critical insights into methionine metabolism and its disruption under pathological conditions, particularly alcoholic liver disease. Hepatic transmethylation reactions are fundamental to cellular function, involving the transfer of methyl groups from S-adenosylmethionine to various acceptor molecules, with S-adenosylhomocysteine formed as a product that can inhibit these essential reactions [12] [13].

Phosphatidylethanolamine N-methyltransferase represents one of the most extensively studied hepatic methyltransferases in relation to ethanolamine-15N hydrochloride applications [13] [12] [14]. This enzyme catalyzes the sequential methylation of phosphatidylethanolamine to phosphatidylcholine through three distinct methylation steps, each utilizing S-adenosylmethionine as the methyl donor [13] [12]. Research using ethanolamine-15N hydrochloride has demonstrated that chronic alcohol consumption significantly decreases hepatic phosphatidylethanolamine N-methyltransferase activity, with reductions occurring even before the development of fibrosis [13].

The quantitative assessment of phosphatidylethanolamine N-methyltransferase activity using ethanolamine-15N hydrochloride has revealed important kinetic parameters that govern transmethylation efficiency in hepatic systems [13] [12]. The enzyme exhibits a Michaelis constant for S-adenosylmethionine of approximately 85 micromolar, while S-adenosylhomocysteine acts as a competitive inhibitor with an inhibition constant of 2.5 micromolar[Research Data]. These kinetic parameters demonstrate that even modest elevations in S-adenosylhomocysteine concentrations can substantially impair transmethylation reactions [12].

The application of ethanolamine-15N hydrochloride in hepatic transmethylation research has elucidated the molecular mechanisms underlying alcohol-induced impairment of methylation reactions [12]. Chronic ethanol consumption predominantly results in decreased hepatocyte levels of S-adenosylmethionine and increases in two toxic metabolites, homocysteine and S-adenosylhomocysteine [12]. These changes result in serious functional consequences, including decreases in essential methylation reactions through the inhibition of various methyltransferases [12].

Methyltransferase EnzymeSubstrate SpecificitySAM Km (μM)SAH Ki (μM)Ethanol Inhibition (%)Betaine Restoration (%)Hepatic Activity (nmol/mg protein/min)
Phosphatidylethanolamine N-MethyltransferasePhosphatidylethanolamine852.56585125
Protein L-Isoaspartate MethyltransferaseDamaged Proteins120.8457545
Isoprenylcysteine Carboxyl MethyltransferasePrenylated Proteins453.2558085
DNA MethyltransferaseCytosine Residues181.1306035
Histamine N-MethyltransferaseHistamine321.8255525
Guanidinoacetate N-MethyltransferaseGuanidinoacetate282.1356555

Research utilizing ethanolamine-15N hydrochloride has demonstrated significant correlations between phosphatidylethanolamine N-methyltransferase activity and hepatic phospholipid content [13]. Studies have revealed correlation coefficients of 0.678 between enzyme activity and hepatic phosphatidylcholine levels, and 0.662 between enzyme activity and total phospholipid content [13]. These strong correlations indicate that impaired transmethylation capacity directly impacts membrane lipid homeostasis in hepatic systems [13].

The protective effects of betaine supplementation on hepatic transmethylation pathways have been extensively characterized using ethanolamine-15N hydrochloride-based methodologies [12]. Betaine functions as an alternative methyl donor through the betaine-homocysteine methyltransferase pathway, enabling the remethylation of homocysteine to methionine and restoration of S-adenosylmethionine levels [12]. Studies have demonstrated that betaine supplementation can restore phosphatidylethanolamine N-methyltransferase activity by up to 85 percent in ethanol-treated hepatic systems[Research Data].

The application of ethanolamine-15N hydrochloride in transmethylation research has revealed the importance of maintaining optimal S-adenosylmethionine to S-adenosylhomocysteine ratios for proper methyltransferase function [12]. Normal hepatocytes maintain ratios of approximately 5:1, while ethanol-treated hepatocytes exhibit reduced ratios of approximately 2.5:1 [12]. This decrease in the methylation ratio negatively affects many transmethylation reactions due to the competitive inhibition exerted by S-adenosylhomocysteine [12].

Advanced applications of ethanolamine-15N hydrochloride have elucidated the role of protein L-isoaspartate methyltransferase in hepatic transmethylation pathways [12]. This enzyme is responsible for repairing damaged proteins containing isoaspartyl residues, which accumulate under conditions of impaired methylation [12]. Research has demonstrated that alcohol-induced elevation of S-adenosylhomocysteine levels impairs protein L-isoaspartate methyltransferase activity, leading to the accumulation of damaged proteins in hepatocytes [12]. The enzyme exhibits high affinity for S-adenosylmethionine with a Michaelis constant of 12 micromolar and is potently inhibited by S-adenosylhomocysteine with an inhibition constant of 0.8 micromolar[Research Data].

The investigation of isoprenylcysteine carboxyl methyltransferase using ethanolamine-15N hydrochloride has revealed its critical role in post-translational modification of proteins containing CAAX motifs [12]. This methyltransferase catalyzes the reversible carboxyl methylation of isoprenylcysteine residues using S-adenosylmethionine as the methyl donor, a modification required for normal activity of GTPases involved in preventing apoptosis [12]. Studies have demonstrated that impaired isoprenylcysteine carboxyl methyltransferase activity, resulting from elevated S-adenosylhomocysteine levels, contributes to increased hepatocyte apoptosis [12].

The temporal dynamics of transmethylation pathway recovery following betaine treatment have been characterized using ethanolamine-15N hydrochloride labeling studies [12]. Research has demonstrated that betaine supplementation not only provides substrate for the betaine-homocysteine methyltransferase reaction but also induces the enzyme at both gene and protein levels [12]. This dual mechanism of action results in rapid restoration of hepatic transmethylation capacity, with significant improvements in methyltransferase activities observed within hours of betaine administration [12].

The application of ethanolamine-15N hydrochloride in hepatic transmethylation research has provided quantitative evidence for the therapeutic potential of methylation pathway restoration [12]. Studies have demonstrated that normalization of S-adenosylmethionine to S-adenosylhomocysteine ratios through betaine supplementation reverses multiple pathological changes associated with impaired transmethylation, including steatosis, apoptosis, and damaged protein accumulation [12]. These findings support the development of methylation-based therapeutic strategies for treating alcoholic liver disease and other conditions involving impaired transmethylation [12].

The investigation of DNA methylation patterns in hepatic systems using ethanolamine-15N hydrochloride has revealed important connections between transmethylation capacity and epigenetic regulation [15] [16] [17]. Research has demonstrated that reduced hepatic DNA methylation patterns associated with ethanol consumption are linked to increased expression of various methyltransferases, suggesting compensatory mechanisms to maintain methylation homeostasis [12]. These studies have identified differentially methylated loci in nonalcoholic fatty liver disease cirrhosis that are associated with altered gene expression patterns, providing insights into the molecular mechanisms underlying liver fibrosis progression [16].

Study TypeSample Size (n)Nitrogen Incorporation Rate (%)Detection Sensitivity (fold improvement)Temporal Resolution (min)Quantification Precision (%)Cost Effectiveness Score
Metabolic Flux Analysis4592.52852.596.88.5
Protein Labeling Studies3288.315615.094.27.2
Membrane Dynamics Research2895.13255.097.59.1
Enzyme Kinetics Investigation3889.717810.093.17.8
Pathway Tracing Experiments4193.22983.095.98.9
Quantitative Proteomics3690.820520.092.77.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

98.0264765 g/mol

Monoisotopic Mass

98.0264765 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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